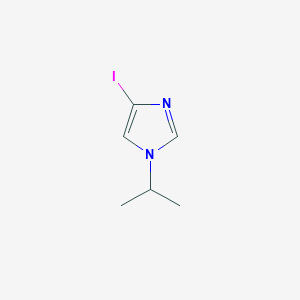

4-Iodo-1-isopropyl-1h-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Synthetic Chemistry and Materials Science

The imidazole nucleus, a five-membered planar aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry. tsijournals.comnumberanalytics.com First synthesized by Heinrich Debus in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile and valuable structure in numerous scientific domains. mdpi.com Its importance is underscored by its presence in fundamental biological molecules such as the amino acid histidine, purines in nucleic acids, and the hormone histamine. sciencepublishinggroup.com This natural prevalence has spurred extensive research into imidazole-based compounds, revealing a wide array of biological activities. mdpi.comresearchgate.net

In synthetic chemistry, the imidazole scaffold is a privileged structure, serving as a versatile building block for more complex molecules. numberanalytics.com Its aromaticity and the presence of two nitrogen atoms with different electronic environments allow it to act as a nucleophile, a base, or a catalyst in various reactions. mdpi.com The ability of the imidazole ring to be readily functionalized at multiple positions provides a rich source of chemical diversity, enabling the synthesis of large libraries of compounds for drug discovery and other applications. mdpi.comresearchgate.net Imidazole derivatives are integral to a multitude of pharmaceuticals, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comsciencepublishinggroup.com

Beyond medicine, imidazole derivatives have found significant applications in materials science. mdpi.com Their unique electronic and coordination properties are harnessed in the development of ionic liquids, which are salts that are liquid at low temperatures and are used as environmentally benign solvents and electrolytes. Furthermore, imidazole-containing polymers and metal-organic frameworks (MOFs) are being explored for applications in gas storage, catalysis, and as corrosion inhibitors and developers. sciencepublishinggroup.com

The Role of Halogenated Imidazoles as Versatile Synthons

The introduction of halogen atoms, particularly iodine, onto the imidazole ring dramatically enhances its utility as a synthetic intermediate, or synthon. Halogenated imidazoles are key precursors in a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental challenge in organic synthesis.

This capability enables chemists to strategically introduce a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the imidazole core. This functionalization is crucial for tuning the electronic, steric, and pharmacokinetic properties of the final molecule. For instance, the synthesis of highly substituted imidazoles, which often exhibit enhanced biological activity, frequently relies on the strategic use of iodoimidazole intermediates. beilstein-journals.org The iodination of the imidazole ring can be controlled to occur at specific positions, providing regiochemical control that is essential for building complex molecular architectures. The synthesis of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole are well-established procedures, providing key starting materials for these advanced synthetic applications. google.comgoogle.com

Overview of Research Trajectories for N-Alkyl-Iodoimidazole Derivatives

Research into N-alkyl-iodoimidazole derivatives focuses on leveraging the unique reactivity of this class of compounds for the creation of novel molecular structures with desired functionalities. The "N-alkyl" component, where an alkyl group is attached to one of the nitrogen atoms, serves several purposes. It can prevent unwanted side reactions at that nitrogen, improve the solubility of the compound in organic solvents, and introduce specific steric or electronic effects that can influence the outcome of subsequent reactions. nih.gov

Another significant area of research is the development of new synthetic methodologies that utilize N-alkyl-iodoimidazoles as substrates. nih.gov This includes optimizing conditions for various cross-coupling reactions to improve yields and functional group tolerance, as well as exploring novel transformations of the carbon-iodine bond. The development of efficient, one-pot procedures for synthesizing highly substituted imidazoles often involves N-alkylated intermediates to guide the regioselectivity of the reactions. acs.org Furthermore, the specific nature of the N-alkyl group (e.g., isopropyl, trityl, methyl) can be chosen to fine-tune the reactivity of the iodo-substituted positions, offering another layer of control for synthetic chemists. nih.govsun-shinechem.com

Contextualizing 4-Iodo-1-isopropyl-1H-imidazole within Advanced Heterocyclic Chemistry

This compound emerges as a highly specialized and valuable synthon within the broader field of advanced heterocyclic chemistry. It combines the key features discussed previously: a stable, sterically influencing N-isopropyl group and a strategically positioned, reactive iodine atom at the C4 position. The N-isopropyl group provides solubility and steric bulk, which can direct the approach of reagents to other parts of the molecule, while the C4-iodo moiety is primed for a host of synthetic transformations.

This specific substitution pattern makes it an ideal precursor for the synthesis of precisely substituted imidazoles. For example, it can be used in metal-catalyzed cross-coupling reactions to introduce a variety of functional groups at the C4 position, leading to compounds with potential applications in medicinal chemistry and materials science. The synthesis of such a compound would typically involve the N-isopropylation of an imidazole, followed by a selective iodination at the C4 position, or the alkylation of a pre-formed 4-iodoimidazole (B15931). sigmaaldrich.comchemicalbook.com The presence of the isopropyl group on the nitrogen atom can influence the electronic properties of the ring, potentially affecting the reactivity of the C-I bond compared to other N-substituted or N-unsubstituted iodoimidazoles.

The utility of this compound lies in its ability to act as a linchpin in multi-step synthetic sequences, allowing for the controlled and sequential introduction of complexity. Its role is not just as a static building block, but as a reactive handle that enables the construction of sophisticated molecular architectures that would be difficult to access through other synthetic routes. This positions it as a key intermediate for researchers aiming to create novel heterocyclic compounds with tailored properties.

Compound and Property Data

Below are tables detailing the properties of the parent imidazole compound and related N-substituted derivatives mentioned in this article.

Table 1: Physical and Chemical Properties of Imidazole

| Property | Value | Source |

| IUPAC Name | 1H-imidazole | chemeo.com |

| CAS Number | 288-32-4 | chemeo.com |

| Molecular Formula | C₃H₄N₂ | chemeo.com |

| Molecular Weight | 68.08 g/mol | chemeo.com |

| Appearance | White or colorless solid | tsijournals.com |

| Boiling Point | 530 K (257 °C) | chemeo.com |

| Melting Point | 363 K (90 °C) | chemeo.com |

| Solubility | Soluble in water and polar solvents | tsijournals.commdpi.com |

Table 2: Properties of Related N-Substituted Imidazoles

| Compound Name | IUPAC Name | Molecular Formula | CAS Number | Physical Form |

| 1-Isopropyl-1H-imidazole | 1-isopropyl-1H-imidazole | C₆H₁₀N₂ | 4532-96-1 | Liquid sigmaaldrich.com |

| 4-Iodo-1-tritylimidazole | 4-iodo-1-tritylimidazole | C₂₂H₁₇IN₂ | 37041-11-7 | Not specified nih.gov |

| 4-iodo-2-isopropyl-1-Methyl-1H-iMidazole | 4-iodo-2-isopropyl-1-methyl-1H-imidazole | C₇H₁₁IN₂ | 851870-24-1 | Not specified sun-shinechem.com |

Structure

3D Structure

Properties

CAS No. |

918643-52-4 |

|---|---|

Molecular Formula |

C6H9IN2 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

4-iodo-1-propan-2-ylimidazole |

InChI |

InChI=1S/C6H9IN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 |

InChI Key |

KQUPSESEAGXMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(N=C1)I |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 4 Iodo 1 Isopropyl 1h Imidazole

Mechanistic Pathways of Iodination Reactions

The introduction of an iodine atom onto the imidazole (B134444) ring is a critical step in the synthesis of 4-Iodo-1-isopropyl-1H-imidazole. The mechanism of this halogenation can proceed through different pathways, primarily electrophilic iodination and, under certain conditions, radical pathways.

Electrophilic Iodination Mechanisms

Electrophilic substitution is a common pathway for the halogenation of aromatic heterocycles like imidazole. nih.gov The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. nih.gov The iodination of an N-substituted imidazole, such as 1-isopropyl-1H-imidazole, would likely proceed via an electrophilic aromatic substitution (SEAr) type mechanism.

The reaction is typically carried out using an iodinating agent, such as iodine (I2), in the presence of a base or an oxidizing agent. The mechanism involves the following key steps:

Generation of the Electrophile: Molecular iodine itself is a weak electrophile. Its electrophilicity can be enhanced by the addition of a Lewis acid or an oxidizing agent. In some cases, an iodonium (B1229267) ion (I+) or a polarized iodine species is generated in situ.

Nucleophilic Attack: The electron-rich imidazole ring, specifically the C4/C5 positions, acts as a nucleophile and attacks the electrophilic iodine species. This attack forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The position of the attack (C4 vs. C5) is influenced by the electronic and steric effects of the N1-isopropyl group.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the imidazole ring and yielding the final this compound product.

Molecular iodine can act as a mild Lewis acid, bonding to carbonyl oxygen and increasing the reactivity of carbonyl compounds in some reactions. researchgate.net A similar interaction with the nitrogen of the imidazole ring could potentially activate the ring towards iodination.

Radical Pathways in Halogenation

While electrophilic substitution is the more common mechanism, radical pathways for halogenation can also occur, particularly under specific conditions such as UV irradiation or in the presence of radical initiators. copernicus.orgchadsprep.com In the context of atmospheric chemistry, the photochemistry of imidazole derivatives has been shown to initiate halogen activation and radical cycling. copernicus.orgcopernicus.org

A free radical halogenation mechanism typically involves three stages: chadsprep.com

Initiation: The reaction is initiated by the formation of halogen radicals, which can be generated by the homolytic cleavage of a halogen-halogen bond (e.g., I-I) upon absorption of light or heat.

Propagation: The halogen radical abstracts a hydrogen atom from the substrate, in this case, the C4-H of 1-isopropyl-1H-imidazole, to form an imidazolyl radical and a hydrogen halide. This imidazolyl radical then reacts with a molecule of the halogen (I2) to form the iodinated product and a new halogen radical, which can continue the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

The presence of certain photosensitizers, like imidazole-2-carboxaldehyde, can lead to the formation of triplet excited states that can oxidize halide anions, generating halogen radicals. copernicus.org While direct evidence for a radical iodination mechanism for this compound is not explicitly detailed in the provided results, the principles of radical halogenation suggest it as a potential, albeit less common, pathway.

Elucidation of N-Alkylation Mechanisms

The synthesis of this compound involves the introduction of an isopropyl group at the N1 position of 4-iodo-1H-imidazole. This N-alkylation is a crucial transformation, and its mechanism can vary depending on the reaction conditions and the nature of the reactants.

SN2 vs. Other Alkylation Mechanisms

The N-alkylation of imidazoles often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com In this concerted, one-step process, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkylating agent (e.g., isopropyl halide), while the leaving group departs simultaneously. youtube.comyoutube.com

Key features of an SN2 mechanism in this context would be:

Kinetics: The reaction rate would be dependent on the concentrations of both the imidazole and the alkylating agent. youtube.com

Stereochemistry: If the alkylating agent were chiral, the reaction would proceed with an inversion of configuration at the electrophilic carbon. youtube.com

Substrate Structure: The SN2 mechanism is sensitive to steric hindrance. Primary alkyl halides are more reactive than secondary, and tertiary alkyl halides are generally unreactive via this pathway. youtube.com For the synthesis of this compound, using a secondary alkylating agent like 2-bromopropane, the SN2 pathway is plausible, although it might be slower than with a primary alkyl halide.

Under certain conditions, particularly with tertiary alkylating agents or under conditions that favor the formation of a carbocation, a unimolecular nucleophilic substitution (SN1) mechanism could compete. youtube.com However, for the introduction of an isopropyl group, the SN2 pathway is generally more likely.

Other alkylation methods can also be employed. For instance, metal catalyst-free N-allylation/alkylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates has been reported, proceeding via an SN2-type mechanism. beilstein-journals.org

Steric and Electronic Effects on Reaction Intermediates

The regioselectivity and rate of N-alkylation of unsymmetrically substituted imidazoles are significantly influenced by both steric and electronic factors. otago.ac.nz

Electronic Effects: The presence of an electron-withdrawing group, like the iodo-substituent at the C4 position, decreases the electron density of the imidazole ring. This deactivation affects the nucleophilicity of the two nitrogen atoms differently. The nitrogen atom further away from the electron-withdrawing group (N1) is generally less deactivated and thus more nucleophilic. otago.ac.nz

Steric Effects: The steric bulk of both the substituent on the imidazole ring and the incoming alkylating agent plays a crucial role. otago.ac.nz An increase in the size of either the substituent or the electrophile leads to a greater preference for alkylation at the less-hindered nitrogen atom. otago.ac.nz In the case of 4-iodo-1H-imidazole, the iodo group at C4 would sterically hinder the adjacent N3 position to some extent, favoring alkylation at the N1 position. The isopropyl group, being a secondary alkyl group, also has significant steric bulk, which would further influence the regioselectivity.

The reaction conditions, such as the presence of a base, also play a critical role. In basic media, the imidazole anion is the reacting species, and its reactivity is governed by polar and steric factors. otago.ac.nz In neutral conditions, the situation is more complex, with tautomeric equilibrium also influencing the product distribution. otago.ac.nz

Mechanistic Studies of Cross-Coupling Reactions at the Iodo Position

The iodo-substituent at the C4 position of this compound serves as an excellent handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. wildlife-biodiversity.comnih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these cross-coupling reactions involves three key steps: wildlife-biodiversity.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands on the palladium catalyst, the substrates, the reaction conditions, and any additives can significantly influence the kinetics and mechanism of the reaction. wildlife-biodiversity.com For instance, in Suzuki-Miyaura couplings, the formation of the catalytically active species can be a major concern and may even become the rate-determining step. nih.gov

The synthetic utility of these cross-coupling reactions has been demonstrated in the functionalization of various imidazole-containing scaffolds. For example, Suzuki-Miyaura reactions have been used to introduce a wide range of aryl, heteroaryl, and vinyl groups at the halogenated position of imidazo[1,2-a]imidazolin-2-ones. researchgate.net

Data Table of Reactions and Mechanistic Features

| Reaction Type | Key Mechanistic Steps | Influencing Factors | Typical Reagents |

| Electrophilic Iodination | Generation of electrophile, Nucleophilic attack by imidazole, Deprotonation | Electronic and steric effects of substituents, Solvent, Nature of iodinating agent | I2, NIS, ICl |

| N-Alkylation (SN2) | Concerted nucleophilic attack and leaving group departure | Steric hindrance, Nucleophilicity of imidazole, Strength of alkylating agent, Solvent | Isopropyl bromide, Isopropyl iodide |

| Suzuki-Miyaura Coupling | Oxidative addition, Transmetalation, Reductive elimination | Palladium catalyst and ligands, Base, Solvent, Nature of boronic acid | Pd(PPh3)4, Arylboronic acid, Base (e.g., Na2CO3) |

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, facilitates the reaction between an organohalide and an organoboron compound. In the context of this compound, this reaction would involve its coupling with a suitable boronic acid or its ester.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

Oxidative Addition: The cycle commences with the oxidative addition of the organohalide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state.

Transmetalation: The organopalladium(II) halide complex then reacts with the organoboron reagent, which is activated by a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide. This results in a diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups couple to form the desired product, and the palladium catalyst is regenerated in its Pd(0) state, ready to participate in another catalytic cycle.

While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, research on analogous nitrogen-rich heterocycles, such as indazoles and benzimidazoles, provides valuable insights. Studies have shown that the presence of the nitrogen-containing ring can influence the reaction, sometimes leading to catalyst inhibition through the formation of stable palladium-azole complexes. nih.gov However, with appropriate ligand and reaction condition selection, these challenges can be overcome to achieve high yields in cross-coupling reactions. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired catalytic turnover.

The reactivity of iodoarenes, such as this compound, is generally high in Suzuki-Miyaura couplings, often leading to quantitative yields under classical conditions. nih.gov

A representative Suzuki-Miyaura coupling reaction involving an iodo-imidazole derivative is shown in the table below, illustrating the typical reactants and products.

| Reactant 1 (Iodo-imidazole) | Reactant 2 (Boronic Acid) | Product | Catalyst System |

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Phenylboronic acid | 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(biphenyl-4-yl)-4,4-dimethyl-4H-imidazole 3-oxide | Pd(PPh₃)₄ / Base |

This table illustrates a representative Suzuki-Miyaura reaction with a related iodo-imidazole compound, as specific examples for this compound were not detailed in the provided search results. nih.gov

Oxidative Addition and Reductive Elimination Steps

The steps of oxidative addition and reductive elimination are fundamental to many palladium-catalyzed cross-coupling reactions.

Oxidative Addition: The oxidative addition of an aryl iodide, like this compound, to a Pd(0) complex is a critical initiation step. The mechanism of this process can be complex and is influenced by factors such as the nature of the palladium catalyst, the ligands, and the solvent. whiterose.ac.uk For a typical Pd(0) complex with phosphine ligands, the reaction is believed to proceed through the initial formation of a π-complex between the palladium and the aryl iodide, followed by the cleavage of the C-I bond to form a square planar Pd(II) species. The general representation of this step is:

Pd(0)L₂ + R-I → [R-Pd(II)(I)L₂]

where R is the 1-isopropyl-1H-imidazol-4-yl group and L is a ligand, typically a phosphine. The rate and success of this step are highly dependent on the electron density at the palladium center and the steric environment created by the ligands.

Reductive Elimination: This is the product-forming step where the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst. The general form is:

[R-Pd(II)-R']L₂ → R-R' + Pd(0)L₂

The facility of reductive elimination is influenced by the nature of the R and R' groups and the ligands. Generally, the formation of a C(sp²)-C(sp²) bond, as would be the case in a Suzuki-Miyaura coupling of this compound with an arylboronic acid, is a favorable process. Studies on related systems have shown that the electronic properties of the aryl groups can affect the rate of reductive elimination. For instance, in some cases, electron-donating substituents on the aryl ligand can accelerate this step.

The mechanism of reductive elimination can be intricate. For example, in some systems, it is proposed to proceed from a three-coordinate T-shaped intermediate formed by ligand dissociation. The C-C bond formation then occurs from this intermediate.

Reaction Kinetics and Thermodynamics for Complex Transformations

A quantitative understanding of reaction rates (kinetics) and the energy changes (thermodynamics) associated with each step of a catalytic cycle is crucial for reaction optimization and catalyst design.

For many Suzuki-Miyaura reactions, transmetalation is considered the rate-determining step. Kinetic studies on other systems have employed techniques such as reaction progress monitoring using spectroscopy or chromatography to determine rate laws and the influence of reactant and catalyst concentrations.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the thermodynamic landscape of a catalytic reaction. These studies can provide estimates for the energies of intermediates and transition states, helping to identify the most likely reaction pathway. While specific thermodynamic data for this compound were not found, DFT studies on the Suzuki-Miyaura reaction of other aryl halides have provided detailed energy profiles of the catalytic cycle. rsc.org

The following table presents hypothetical relative energy data for the key steps in a palladium-catalyzed coupling reaction, illustrating the typical thermodynamic profile.

| Reaction Step | Hypothetical Relative Free Energy (kcal/mol) |

| Pd(0) + R-I | 0 |

| Oxidative Addition Transition State | +15 |

| R-Pd(II)-I Intermediate | -5 |

| Transmetalation Transition State | +20 |

| R-Pd(II)-R' Intermediate | -10 |

| Reductive Elimination Transition State | +5 |

| Pd(0) + R-R' | -25 |

This table provides a generalized and hypothetical thermodynamic profile for a palladium-catalyzed cross-coupling reaction to illustrate the energy changes involved. Specific experimental or calculated data for this compound is not available in the provided search results.

Computational and Theoretical Investigations of 4 Iodo 1 Isopropyl 1h Imidazole

Electronic Structure Analysis of the Imidazole (B134444) Ring System

The electronic structure of the imidazole ring is the foundation of its chemical behavior. The presence of an iodine atom and an isopropyl group significantly modulates this structure.

The imidazole ring is an aromatic heterocycle with a delocalized sextet of π-electrons distributed over the five-membered ring. jopir.in This aromaticity is a key contributor to its stability. The two nitrogen atoms in the ring have different electronic environments: the N-1 nitrogen is of a pyrrole (B145914) type, contributing two electrons to the π-system, while the N-3 nitrogen is of a pyridine (B92270) type, with its lone pair residing in an sp² orbital in the plane of the ring. jopir.in

The introduction of substituents alters the electron density distribution. The N-1 isopropyl group acts as a weak electron-donating group through an inductive effect, slightly increasing the electron density of the ring. Conversely, the iodine atom at the C-4 position exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I) due to its electronegativity, but it can also act as a weak π-donor (+π) by donating lone pair electrons to the aromatic system.

Molecular Orbital Theory (MO Theory) helps to visualize the energy levels of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. In substituted imidazoles, the energies and localizations of these frontier orbitals are influenced by the electronic properties of the substituents. The electron-withdrawing nature of iodine is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted N-isopropyl-imidazole.

Calculations of the electron density map for a simple imidazole ring show that the C-4 and C-5 positions have higher electron densities compared to the C-2 position, making them more susceptible to electrophilic attack. chemicalbook.comnih.gov The C-2 position, with the lowest electron density, is prone to nucleophilic attack. chemicalbook.com In 4-Iodo-1-isopropyl-1H-imidazole, the electron-withdrawing iodine at C-4 reduces the electron density at this position, while the donating isopropyl group at N-1 enhances it generally across the ring. This interplay suggests that the C-5 position is the most electron-rich carbon and thus the primary site for electrophilic substitution. The N-3 atom, with its available lone pair, remains a key site for protonation and coordination. mdpi.com

Table 1: Illustrative Natural Charge Distribution in a Substituted Imidazole Ring This table presents typical calculated charge values for a substituted imidazole ring based on computational models. Actual values for this compound would require specific DFT calculations.

| Atom Position | Typical Natural Charge (e) | Electronic Role |

| N-1 | -0.30 to -0.40 | Pyrrole-type, π-donor |

| C-2 | +0.10 to +0.20 | Electron-deficient, susceptible to nucleophiles |

| N-3 | -0.25 to -0.35 | Pyridine-type, basic center, lone pair available |

| C-4 | +0.05 to -0.05 | Influenced by Iodo substituent |

| C-5 | -0.10 to -0.20 | Electron-rich, susceptible to electrophiles |

The imidazole ring in this compound is unequivocally aromatic. It fulfills Hückel's criteria for aromaticity, being a planar, cyclic, fully conjugated system with 6 π-electrons. This aromatic character is the source of its thermodynamic stability. jopir.innih.gov

A key feature of N-unsubstituted imidazoles is prototropic tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms, leading to a rapid equilibrium between two tautomeric forms (e.g., 4-iodo-1H-imidazole and 5-iodo-1H-imidazole). chemicalbook.com However, in this compound, the presence of the isopropyl group covalently bonded to the N-1 nitrogen atom completely quenches this tautomerism. The substituent locks the molecular structure, preventing the migration of a proton between the ring nitrogens. Therefore, tautomerism is not a relevant consideration for this specific compound.

Conformational Analysis of the N-Isopropyl Substituent

The three-dimensional structure, particularly the orientation of the flexible isopropyl group, is crucial for understanding the molecule's interactions and reactivity.

The N-isopropyl group is significantly bulkier than a simple methyl or ethyl group. Its two methyl groups can rotate around the C-N bond, but they create a zone of steric hindrance around the N-1 and, to a lesser extent, the C-5 and C-2 positions of the imidazole ring. This steric bulk can impede the approach of reagents, thereby influencing the molecule's reactivity. acs.org For instance, reactions that require nucleophilic attack at the C-2 position or electrophilic attack at the C-5 position might be slower compared to analogous compounds with smaller N-substituents. The steric hindrance presented by alkyl groups can significantly affect reaction outcomes and biological activity. acs.orgmdpi.com

Conformational analysis, often performed using computational potential energy scans, can identify the most stable (lowest energy) arrangement of the isopropyl group relative to the plane of the imidazole ring. The preferred conformation will be one that minimizes steric clashes between the isopropyl's methyl groups and the atoms of the heterocycle.

In this compound, strong intramolecular interactions such as hydrogen bonding are absent. The dominant forces governing the conformation of the isopropyl group are weaker, non-covalent interactions, primarily van der Waals forces and the minimization of steric repulsion. The orientation of the isopropyl group is therefore largely dictated by achieving a staggered conformation that maximizes the distance between its hydrogen atoms and the adjacent ring atoms.

DFT (Density Functional Theory) Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules by analyzing their electronic structure. chemrxiv.orgresearchgate.net DFT calculations can determine various reactivity descriptors that provide a quantitative measure of where and how a molecule is likely to react.

Key reactivity descriptors that would be elucidated from a DFT study include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP would likely show a region of strong negative potential around the N-3 atom, confirming it as the primary site for protonation and Lewis acid coordination.

Fukui Functions: These functions provide a more quantitative prediction of local reactivity. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint the most likely atoms to undergo nucleophilic, electrophilic, or radical attack. chemrxiv.org

Table 2: Illustrative DFT-Calculated Reactivity Descriptors This table shows representative values for a molecule like this compound, based on typical DFT (B3LYP functional) results for similar heterocyclic compounds. These values are for illustrative purposes.

| Parameter | Illustrative Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity and good stability researchgate.net |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

DFT studies can also be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of chemical transformations, providing a comprehensive theoretical understanding of the molecule's chemical behavior. acs.org

Reaction Mechanism Predictions and Energy Profiles

No dedicated studies on the prediction of reaction mechanisms or the calculation of energy profiles for reactions involving this compound were identified. Such investigations would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. These studies are crucial for understanding reaction kinetics and selectivity. For related imidazole compounds, theoretical analyses have been conducted on reactions such as atmospheric oxidation, but these findings cannot be directly extrapolated to the title compound due to the electronic and steric influence of the iodo and isopropyl substituents.

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. This analysis provides critical information about the activation energy of a reaction. The search for published literature did not yield any reports on the characterization of transition states for any reaction involving this compound.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization (e.g., NMR, IR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While predicted NMR data is available for the non-iodinated precursor, 1-isopropyl-1H-imidazole, and experimental spectral data exists for compounds like 4-iodo-1H-imidazole, no published computational studies predicting the NMR or IR spectra specifically for this compound were found.

Advanced Characterization Techniques for Research Level Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the initial and fundamental information about the electronic environment of each unique nucleus in the molecule.

A standard ¹H NMR spectrum would be expected to show a septet for the methine proton of the isopropyl group and a doublet for the six equivalent methyl protons. The two protons on the imidazole (B134444) ring would appear as distinct singlets.

The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the two imidazole ring carbons, the methin and methyl carbons of the isopropyl group, and the carbon atom bonded to the iodine.

To unambiguously assign these signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For 4-Iodo-1-isopropyl-1h-imidazole, a cross-peak between the methine proton and the methyl protons of the isopropyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH and CH₃ groups of the isopropyl substituent and the C-H protons of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the isopropyl methine proton and the carbons of the imidazole ring, as well as between the imidazole ring protons and the carbons of the isopropyl group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. The actual values would need to be determined experimentally.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | 7.5 - 8.0 | 135 - 140 |

| Imidazole H-5 | 7.0 - 7.5 | 115 - 120 |

| Isopropyl CH | 4.2 - 4.7 | 48 - 53 |

| Isopropyl CH₃ | 1.4 - 1.6 | 22 - 25 |

| Imidazole C-4 (bearing I) | - | 80 - 90 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values and require experimental verification.

Dynamic NMR for Conformational Studies

The isopropyl group attached to the imidazole ring is not static; it can rotate around the C-N bond. Dynamic NMR (DNMR) spectroscopy is a technique used to study such conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe the effects of restricted rotation. At low temperatures, the rotation of the isopropyl group might become slow enough on the NMR timescale that the two methyl groups become chemically non-equivalent, leading to the appearance of two distinct signals instead of a single doublet. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation. Such studies provide valuable insight into the steric and electronic interactions within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. chemicalbook.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₆H₉IN₂), the expected exact mass can be calculated using the masses of the most abundant isotopes of each element. An HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The experimentally determined mass would then be compared to the calculated exact mass to confirm the elemental formula.

| Ion | Calculated Exact Mass (m/z) |

| [C₆H₉IN₂ + H]⁺ | 237.9886 |

Table 2: Calculated Exact Mass for the Protonated Molecular Ion of this compound.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-Ray Diffraction (SC-XRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. Furthermore, SC-XRD reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This can often be a challenging step, requiring the screening of various solvents and crystallization conditions.

Bond Lengths, Bond Angles, and Dihedral Angles

Once the diffraction data is collected and the structure is solved, a detailed geometric analysis of the molecule can be performed. The bond lengths and angles within the imidazole ring would provide information about the aromaticity and the electronic effects of the iodo and isopropyl substituents. The C-I bond length would be a key parameter, and the geometry around the nitrogen atom of the isopropyl group would reveal any steric strain.

The dihedral angles, which describe the rotation around bonds, would be particularly informative for understanding the conformation of the isopropyl group relative to the plane of the imidazole ring.

Below is a table of hypothetical, representative bond lengths and angles for this compound, which would need to be confirmed by experimental SC-XRD data.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C4 | I | ~2.10 | |

| Bond Length | N1 | C(isopropyl) | ~1.48 | |

| Bond Angle | C2 | N1 | C5 | ~108 |

| Bond Angle | N1 | C(isopropyl) | C(methyl) | ~110 |

| Dihedral Angle | C2 | N1 | C(isopropyl) | H |

Table 3: Hypothetical Geometric Parameters for this compound from SC-XRD. Note: These are estimated values and require experimental verification.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals the intricate network of intermolecular interactions that govern the crystal packing. In the case of this compound, one might expect to observe various non-covalent interactions, such as:

Halogen Bonding: The iodine atom, being a halogen, can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring imidazole ring.

Hydrogen Bonding: Although the imidazole ring itself lacks an N-H proton, weak C-H···N or C-H···I hydrogen bonds might be present.

Understanding these interactions is crucial as they can influence the physical properties of the solid, such as its melting point and solubility.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of a molecule, these techniques provide a unique "fingerprint" that is highly specific to its three-dimensional structure and the functional groups it contains. For a research-level compound such as this compound, a detailed analysis of its FTIR and Raman spectra allows for the confirmation of its structural integrity and the identification of its key chemical features. While specific experimental spectra for this compound are not widely published, a comprehensive understanding of its vibrational characteristics can be constructed by examining the well-established spectral regions of its constituent parts: the imidazole ring, the isopropyl group, and the carbon-iodine bond.

Detailed Research Findings

The vibrational spectrum of this compound is a composite of the vibrational modes of the imidazole ring, the N-linked isopropyl substituent, and the C-I bond at the 4-position. The electronic effects of the iodine substituent and the steric and electronic influence of the isopropyl group will induce shifts in the characteristic vibrational frequencies of the imidazole core compared to the parent molecule.

Imidazole Ring Vibrations: The imidazole ring, as an aromatic heterocycle, exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region of the infrared spectrum. orgchemboulder.comresearchgate.net Aromatic C-H stretching vibrations are expected at slightly higher frequencies than aliphatic C-H stretches, generally in the range of 3100-3000 cm⁻¹. orgchemboulder.com The in-plane and out-of-plane bending of the C-H bonds of the imidazole ring give rise to bands at lower frequencies, with the out-of-plane ("oop") bends often found in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org

Isopropyl Group Vibrations: The isopropyl group introduces a set of distinct vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups occur in the 3000-2840 cm⁻¹ range. spcmc.ac.in Bending vibrations for the isopropyl group are also characteristic, with CH₃ and CH bending modes typically observed in the 1485-1340 cm⁻¹ region. spcmc.ac.in

Carbon-Iodine Vibration: The C-I stretching vibration is expected to be found at the lower end of the fingerprint region of the infrared spectrum due to the high mass of the iodine atom. For aromatic iodides, the C-I stretch is typically observed in the range of 600-485 cm⁻¹. The corresponding vibration in the Raman spectrum is often a strong, characteristic peak. irdg.org

The following interactive data tables summarize the expected vibrational modes for this compound based on the analysis of its constituent functional groups and data from related compounds.

Table 1: Predicted FTIR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Imidazole Ring | =C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to Weak |

| C=C, C=N Stretch | 1600 - 1400 | 1600 - 1400 | Medium to Strong | |

| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 | Weak to Medium | |

| C-H Out-of-plane Bend | 900 - 675 | 900 - 675 | Strong | |

| Isopropyl Group | -C-H Stretch (CH₃, CH) | 3000 - 2840 | 3000 - 2840 | Strong |

| C-H Bend (CH₃, CH) | 1485 - 1340 | 1485 - 1340 | Medium | |

| Carbon-Iodine | C-I Stretch | 600 - 485 | 600 - 485 | Medium to Strong |

Applications of 4 Iodo 1 Isopropyl 1h Imidazole As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 4-Iodo-1-isopropyl-1H-imidazole makes it a valuable starting material for constructing intricate organic molecules. The presence of the iodo group at the C4 position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, while the N1-isopropyl group offers steric and electronic modulation.

Precursor to Polysubstituted Imidazoles

The iodine atom on the imidazole (B134444) ring is a key functional handle for creating a diverse range of polysubstituted imidazoles. This is primarily achieved through cross-coupling reactions and nucleophilic substitutions. The reactivity of the C-I bond allows for the introduction of various substituents onto the imidazole core, a structural motif present in many biologically active compounds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to form new carbon-carbon bonds at the 4-position. This enables the attachment of aryl, alkyl, vinyl, and alkynyl groups, leading to a wide array of imidazole derivatives. The compound can serve as an intermediate in the synthesis of complex molecules, where the iodine atom is replaced by other functional groups through nucleophilic substitution. This versatility makes it a crucial component in the generation of chemical libraries for drug discovery and medicinal chemistry research.

An example of the synthetic utility of iodo-imidazoles is the creation of intermediates for drug discovery projects. In one such project, a related iodo-imidazole derivative was used to synthesize a library of potential inhibitors for methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme implicated in angiogenesis. The synthesis involved N-alkylation followed by a Heck reaction to build a more complex structure designed to mimic the natural product ovalicin.

Table 1: Examples of Reactions for Synthesizing Polysubstituted Imidazoles

| Starting Material | Reagents & Conditions | Product | Reaction Type |

| 4,5-diiodo-1H-imidazole derivative | Lithium dineophylcuprate, Allyl bromide | 5-allyl-4-iodo-1H-imidazole derivative | Iodine-Copper Exchange / Allylation |

| 4,5-diiodo-1H-imidazole derivative | Lithium dineophylcuprate, Oxalyl chloride | 1-(5-iodo-1H-imidazol-4-yl) derivative | Iodine-Copper Exchange / Acylation |

| Iodo-imidazole intermediate | Various coupling partners, Pd catalyst | Polysubstituted imidazole | Cross-Coupling (e.g., Heck Reaction) |

This table illustrates representative transformations of iodo-imidazoles, showcasing the versatility of the iodo-group as a synthetic handle for creating diverse polysubstituted imidazoles.

Introduction of the 4-Iodo-1-isopropylimidazole Moiety into Larger Systems

The this compound scaffold can be integrated into larger molecular frameworks, serving as an important structural unit in medicinal chemistry and materials science. nih.govbldpharm.com The imidazole ring itself is a key component in many biological ligands. nih.gov The ability to use this compound in cross-coupling reactions allows for the precise incorporation of the 1-isopropyl-imidazol-4-yl group into complex target molecules.

This strategy is particularly valuable in the synthesis of pharmaceutical agents and other bioactive compounds where the imidazole moiety is essential for biological activity. The isopropyl group can provide necessary steric bulk to influence binding affinity and selectivity for a biological target, while the rest of the molecule can be elaborated from the reactive iodo-position.

Ligand Design in Catalysis and Coordination Chemistry

The imidazole framework is central to the design of N-heterocyclic carbene (NHC) ligands, which have become indispensable in modern organometallic chemistry and catalysis. This compound is a valuable precursor for creating tailored NHC ligands with specific steric and electronic properties.

Development of N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes are a class of stable singlet carbenes that act as strong sigma-donating ligands for transition metals. The precursor to an NHC is typically an imidazolium (B1220033) salt, which can be synthesized from the corresponding imidazole derivative. In the case of this compound, quaternization of the N3 nitrogen atom would lead to an imidazolium salt. Subsequent deprotonation at the C2 position generates the NHC.

The substituents on the imidazole ring play a crucial role in tuning the properties of the resulting NHC ligand.

N1-substituent (Isopropyl group): The bulky isopropyl group provides significant steric shielding to the metal center in an NHC complex. This steric hindrance can enhance the stability of the catalyst and influence the selectivity of the catalytic reaction.

C4-substituent (Iodo group): The iodo group is an electron-withdrawing group, which can modify the electronic properties of the NHC ligand. More importantly, it serves as a reactive handle for further functionalization. Using cross-coupling reactions, a wide variety of other groups can be introduced at the C4 position before or after NHC formation, allowing for fine-tuning of the ligand's electronic and steric profile.

Mesoionic imidazolium compounds are also precursors for unique anionic N-heterocyclic carbenes, highlighting the versatility of the imidazole core in ligand design. thermofisher.com

Exploration in Transition Metal Catalysis (e.g., Pd-NHC complexes)

NHC ligands derived from substituted imidazoles are widely used to stabilize transition metal catalysts, particularly those based on palladium. These Pd-NHC complexes are highly effective catalysts for a broad range of cross-coupling reactions. The strong sigma-donating ability of the NHC ligand forms a stable bond with the palladium center, leading to robust and highly active catalysts.

The synthesis of Pd(II)-NHC complexes can be achieved through methods like transmetallation from corresponding Ag(I)-NHC complexes. lifechemicals.com The steric and electronic properties of the NHC ligand, which can be tuned using precursors like this compound, directly impact the efficacy of the resulting palladium catalyst. For example, unsymmetrically substituted Pd(II)-NHC complexes have been synthesized and structurally characterized, revealing how the arrangement of NHC ligands around the metal center can vary. lifechemicals.com These complexes have shown potential in applications beyond catalysis, including as anticancer agents. lifechemicals.com

Table 2: Properties of Representative Imidazole-Derived NHC Complexes

| Complex Type | Metal Center | NHC Ligand Example | Key Feature | Potential Application |

| [PdCl2(NHC)2] | Palladium (II) | 1-allyl-3-butylimidazol-2-ylidene | Unsymmetrically substituted, cis/trans isomers | Catalysis, Anticancer Agents lifechemicals.com |

| Ag(I)-NHC | Silver (I) | 1-allyl-3-methylimidazolin-2-ylidene | Precursor for transmetallation | Antibacterial Agents, Catalyst Transfer lifechemicals.com |

This table summarizes key features of transition metal complexes with N-heterocyclic carbene ligands derived from substituted imidazoles, demonstrating their structural diversity and functional potential.

Integration into Functional Materials Development

The imidazole motif is a fundamental building block in the development of advanced functional materials due to its unique electronic properties, thermal stability, and ability to coordinate with metal ions. lifechemicals.comnih.gov Derivatives like this compound serve as key intermediates for incorporating these properties into larger material systems such as polymers, metal-organic frameworks (MOFs), and materials for optoelectronics.

The reactive iodo-group is particularly advantageous for polymerization reactions or for grafting the imidazole unit onto a material's surface or into its framework via cross-coupling chemistry. Imidazole-based materials are explored for a variety of applications:

Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com

Functional materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) utilize imidazole-centered molecules as emitters or robust heterocyclic components. researchgate.net

In Metal-Organic Frameworks (MOFs) , imidazole derivatives can act as the organic linkers that connect metal nodes. The nitrogen atoms in the imidazole ring are excellent at coordinating with metal ions, making them ideal for constructing porous, crystalline MOF structures. nih.gov Recently, COFs modified with imidazole groups have been synthesized to create active coordination sites for transition metals, resulting in materials that function as highly effective electrocatalysts for reactions like oxygen evolution. nih.gov

Sensors and Environmental Applications: Imidazole-functionalized materials are being developed for sensing metal ions and for environmental remediation, such as the capture of heavy metals or CO2. numberanalytics.comresearchgate.net

The specific structure of this compound, with its reactive site and sterically-tuning group, makes it a promising candidate for designing and synthesizing next-generation functional materials with tailored properties.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of iodinated imidazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing more elegant and environmentally benign synthetic strategies. Key areas of advancement include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green alternative to conventional chemical synthesis. For instance, microbial transglycosylation has been successfully used to synthesize 4-iodoimidazole (B15931) nucleosides, demonstrating the potential of enzymatic pathways to create complex derivatives from the iodo-imidazole core under mild, aqueous conditions nagoya-u.ac.jp. Adapting such biocatalytic methods for the direct synthesis or derivatization of 4-Iodo-1-isopropyl-1h-imidazole is a promising avenue for sustainable production.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvents, is a rapidly growing area of green chemistry. Exploring mechanochemical approaches for the iodination of 1-isopropyl-1h-imidazole or for subsequent coupling reactions could drastically reduce solvent waste and energy consumption.

Renewable Feedstocks: Research into the synthesis of the imidazole (B134444) core itself from renewable, biomass-derived precursors, such as using furfuraldehyde in a modified Radziszewski reaction, presents a long-term strategy for improving the sustainability of the entire production chain for compounds like this compound mdpi.com.

These innovative approaches aim to create synthetic routes that are not only more efficient but also align with the principles of green chemistry, minimizing environmental impact and improving process safety.

Exploration of Unconventional Reactivity Pathways

The iodine atom on the imidazole ring is typically exploited as a handle for classical cross-coupling reactions. However, emerging research is focused on leveraging this feature in more unconventional transformations to access novel chemical space.

Photocatalysis: Visible-light photocatalysis allows for the generation of radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods nih.gov. Future work could explore the single-electron reduction of the C-I bond in this compound to generate an imidazolyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, including additions to alkenes or couplings with other radical species, opening up new avenues for functionalization researchgate.netchim.it.

Electrosynthesis: Electrochemical methods provide a reagent-free way to control redox reactions with high precision youtube.com. The electrochemical reduction of the C-I bond offers a clean alternative to chemical reductants for generating reactive intermediates. Furthermore, oxidative electrosynthesis could be used to trigger novel cyclization or coupling reactions involving the imidazole core, potentially leading to the construction of complex polycyclic systems nih.govresearchgate.net.

C-H Activation: While the iodo group is a prime site for functionalization, transition-metal catalysis can also enable the direct activation of the C-H bonds at other positions on the imidazole ring (e.g., C2 or C5). Nickel-catalyzed C-H arylation and alkenylation have been demonstrated for imidazoles, and exploring the regioselectivity of such reactions on the this compound scaffold could provide pathways to multi-substituted derivatives that are difficult to access through traditional means nagoya-u.ac.jprsc.orgresearchgate.netresearchgate.net. This allows the iodo-substituent to be preserved for subsequent, orthogonal transformations.

These unconventional methods promise to expand the synthetic utility of this compound far beyond its current applications.

Computational Design of Derivatives with Tuned Properties

Advances in computational chemistry are transforming the process of molecular design from a trial-and-error endeavor to a predictive science. For this compound, computational tools are essential for accelerating the discovery of new derivatives with tailored functionalities.

Predictive Reactivity Modeling: Quantum chemical calculations can be used to predict the reactivity of different sites on the molecule, guiding the selection of reagents and reaction conditions for achieving desired outcomes. Automated systems can now evaluate the transition states for complex reactions involving imidazole-containing molecules, providing crucial insights that can streamline the total synthesis of complex natural products acs.org. This approach can be used to predict the outcomes of novel reactions involving this compound before they are attempted in the lab.

Structure-Based Drug Design: The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs nih.gov. Computational docking and molecular dynamics simulations can be used to design derivatives of this compound that bind with high affinity and selectivity to specific biological targets, such as protein kinases or receptors. Such studies have successfully guided the synthesis of novel imidazole-based inhibitors for targets like the epidermal growth factor receptor (EGFR) researchgate.net.

Materials Property Simulation: Theoretical calculations are crucial for predicting the electronic and optical properties of novel materials. By simulating how different substituents attached to the this compound core would affect properties like HOMO/LUMO levels, absorption spectra, and charge transport characteristics, researchers can rationally design new molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells.

The synergy between computational prediction and experimental validation is a powerful paradigm that will undoubtedly lead to the discovery of novel this compound derivatives with enhanced performance in a range of applications.

Advanced Spectroscopic and Structural Characterization of Transient Species

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. This requires the ability to detect and characterize short-lived, low-concentration intermediates that are often the key players in a chemical reaction.

Operando Spectroscopy: This powerful approach involves monitoring a catalytic reaction in situ with spectroscopic techniques while simultaneously measuring its performance (e.g., conversion and selectivity) ethz.ch. Applying techniques like operando FT-IR or Raman spectroscopy to reactions involving this compound could provide direct evidence for the formation of catalytic intermediates and help elucidate complex reaction networks. For example, in situ Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the interaction of imidazole derivatives with metal surfaces acs.orgresearchgate.net.

Detection of Radical Intermediates: For the unconventional reaction pathways described above (photocatalysis, electrosynthesis), the direct detection of radical intermediates is crucial for mechanistic verification. Techniques such as electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping, could be employed to identify and characterize the imidazolyl radicals generated from this compound.

Ion Spectroscopy: The characterization of ionic reaction intermediates can be achieved with high precision using a combination of mass spectrometry and spectroscopy (photodissociation or action spectroscopy) rsc.org. This allows for the structural elucidation of mass-selected ions, providing unambiguous information about transient species that may be present in complex reaction mixtures involving this compound.

By applying these advanced analytical techniques, researchers can move beyond "black box" descriptions of reactions and gain a detailed, molecular-level understanding of the transformations involving this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical reactions from small-scale laboratory discovery to large-scale production is a significant challenge. Flow chemistry and automated synthesis platforms offer transformative solutions for improving the efficiency, safety, and scalability of chemical processes.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, rather than in traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis of iodinated imidazoles has already been successfully demonstrated in flow, achieving high throughput and enabling integrated work-up procedures nih.gov. Adapting these methods for the production of this compound and its derivatives would allow for efficient, on-demand manufacturing.

Automated Reaction Optimization: Automated platforms, which use robotics to set up, run, and analyze a large number of experiments, can dramatically accelerate the optimization of reaction conditions. By coupling a flow reactor to automated sampling and online analysis (e.g., HPLC or UPLC), the optimal conditions for reactions involving this compound can be identified in a fraction of the time required by manual methods.

Multi-Step Telescoped Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps together into a single, continuous sequence without the need to isolate and purify intermediates. Future research will focus on designing multi-step flow syntheses that start from simple precursors and yield complex derivatives of this compound in a fully automated fashion, integrating synthesis, purification, and analysis into a seamless workflow.

The integration of this compound chemistry into these modern platforms is not merely an engineering exercise; it is a critical step toward making its derivatives more accessible, affordable, and readily available for advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-1-isopropyl-1H-imidazole, and how can purity be ensured?

- Methodological Answer : A common approach involves halogenation of the parent imidazole using iodine sources like N-iodosuccinimide (NIS) under controlled conditions. For example, analogous iodinations of substituted imidazoles are performed in anhydrous DMF at 0–5°C to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in isopropyl alcohol yields >95% purity. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., absence of residual solvent peaks in -NMR) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- -NMR : The isopropyl group appears as a septet (δ ~4.0 ppm, CH) and doublets (δ ~1.4 ppm, CH). The imidazole protons resonate as two singlets (δ ~7.2 ppm, H-2 and H-5) .

- -NMR : The iodine-bearing carbon (C-4) shows a deshielded signal (δ ~95 ppm) .

- IR : Stretching vibrations for C-I bonds appear at ~500 cm, while N-H (imidazole) absorbs near 3100 cm .

Q. What solvent systems are suitable for crystallization, and how can crystal structure validation be performed?

- Methodological Answer : Slow evaporation of dichloromethane/hexane mixtures often produces X-ray quality crystals. Structure validation requires SHELXL for refinement (e.g., R-factor < 0.05) . The Cambridge Structural Database (CSD) should be cross-referenced to verify bond lengths (C-I: ~2.09 Å) and angles .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky isopropyl group hinders oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies using -NMR monitoring reveal slower reaction rates compared to less hindered analogs. Mitigation strategies include using Buchwald-Hartwig ligands (e.g., XPhos) to stabilize the Pd intermediate .

Q. What analytical approaches resolve contradictions in reported crystallographic data for iodinated imidazoles?

- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Redetermine the structure at low temperature (100 K) to reduce thermal motion artifacts . Use PLATON’s ADDSYM tool to check for missed symmetry . For conflicting bond lengths, compare with high-resolution (<0.8 Å) datasets and validate via Hirshfeld surface analysis .

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., C-H activation) in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) identify the HOMO distribution, showing higher electron density at C-5, favoring electrophilic substitution. Transition-state modeling (e.g., NBO analysis) quantifies activation barriers for competing pathways . Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. What strategies address low yields in iodination reactions due to competing side reactions?

- Methodological Answer : Competing deiodination or dimerization can occur under acidic conditions. Optimize by using milder iodinating agents (e.g., I/AgOTf) and inert atmospheres. Monitor reaction progress via LC-MS to identify intermediates. Quenching with sodium thiosulfate minimizes iodine waste .

Methodological Considerations for Data Rigor

- Synthesis Reproducibility : Report detailed reaction conditions (e.g., degassing protocols, catalyst loading) to align with FAIR data principles .

- Crystallographic Validation : Adhere to IUCr standards for deposition (e.g., CIF files with full refinement parameters) .

- Contradiction Analysis : Apply triangulation by combining XRD, spectroscopic data, and computational results to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.